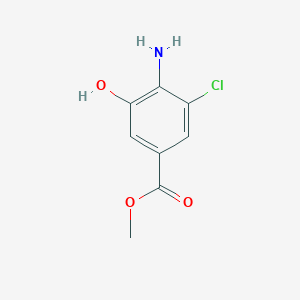

Methyl 4-amino-3-chloro-5-hydroxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

methyl 4-amino-3-chloro-5-hydroxybenzoate |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,10H2,1H3 |

InChI Key |

AZUOWCKIFDONOD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)N)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Amino 3 Chloro 5 Hydroxybenzoate

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 4-amino-3-chloro-5-hydroxybenzoate, this process reveals several potential synthetic pathways.

The most straightforward disconnection is at the ester linkage, which simplifies the target molecule into 4-amino-3-chloro-5-hydroxybenzoic acid and methanol (B129727). This identifies the corresponding carboxylic acid as a key precursor, suggesting that a final esterification step could be a viable strategy. publish.csiro.au

A more complex analysis involves functional group interconversion (FGI). The amino group is commonly derived from the reduction of a nitro group. youtube.comgoogle.com This suggests a precursor such as methyl 3-chloro-5-hydroxy-4-nitrobenzoate. The chloro and hydroxyl groups can be introduced onto a simpler aromatic ring through electrophilic substitution and nucleophilic substitution or rearrangement reactions. This multi-step approach allows for the construction of the polysubstituted benzene (B151609) ring from less complex starting materials. For example, a plausible retrosynthetic pathway could start from 3-amino-5-hydroxybenzoic acid, which would then require selective chlorination at the C-4 position before esterification. publish.csiro.au Another route could begin with a para-substituted benzoic acid, followed by a sequence of nitration, chlorination, hydroxylation, and reduction reactions to install the functional groups in the correct orientation. google.comresearchgate.net

The selection of a specific precursor is strategic, balancing the length of the synthetic route against the availability and cost of the starting materials. The direct use of 4-amino-3-chloro-5-hydroxybenzoic acid is efficient if the acid is readily accessible. publish.csiro.au If not, a multi-step synthesis from a simpler precursor like 3-amino-5-hydroxybenzoate or 4-hydroxy-3-nitrobenzoic acid becomes necessary. publish.csiro.augoogle.com

**2.2. Conventional Synthetic Routes

Conventional methods for synthesizing this compound rely on well-established organic reactions, primarily focusing on esterification and a sequence of functional group transformations.

The most direct method to synthesize the target compound is through the esterification of its corresponding carboxylic acid, 4-amino-3-chloro-5-hydroxybenzoic acid. The Fischer-Speier esterification is a widely used and effective method for this transformation. researchgate.netbond.edu.au This reaction involves heating the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst. chemicalbook.com

One documented procedure involves the esterification of 3-amino-4-chloro-5-hydroxybenzoic acid with methanol and concentrated sulfuric acid, which yielded the desired methyl ester, Methyl 3-amino-4-chloro-5-hydroxybenzoate, with a high yield of 93%. publish.csiro.au The use of excess methanol helps to shift the reaction equilibrium towards the product side, maximizing the yield. bond.edu.au

| Reactant | Reagent | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| 4-amino-3-chloro-5-hydroxybenzoic acid | Methanol | Conc. H₂SO₄ | Methanol | 93% |

When the direct precursor acid is not available, a multi-step synthesis is required to build the substituted benzene ring from simpler starting materials. These routes involve a series of functional group transformations.

Halogenation: The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution. A specific method for synthesizing the required precursor involves the perchlorination of methyl 3-amino-5-hydroxybenzoate, followed by hydrolysis and a regiospecific protodechlorination to yield 3-amino-4-chloro-5-hydroxybenzoic acid. publish.csiro.au Another approach uses N-chlorosuccinimide to selectively monochlorinate the aromatic ring. publish.csiro.au

Nitration: The amino group is often introduced via a nitro group precursor. This involves treating an aromatic compound with a nitrating agent, such as nitric acid in the presence of sulfuric acid. youtube.comresearchgate.net For instance, a substituted benzoic acid can be nitrated, as demonstrated in the synthesis of related compounds where 4-chloro-3-nitromethylbenzoate is formed as an intermediate. google.com

Reduction: The conversion of the nitro group to the essential amino group is a critical step. Catalytic hydrogenation is a common and clean method, using catalysts like palladium on carbon (Pd/C) with hydrogen gas. google.comwipo.int This method is often preferred as the primary byproduct is water. wipo.int Alternatively, chemical reduction can be performed using metals in acidic media, such as iron powder in acetic acid or tin in hydrochloric acid. prepchem.commdpi.com

Hydroxylation: The hydroxyl group can be introduced through several methods. One common route is the nucleophilic aromatic substitution of a halogen atom, particularly one activated by an adjacent electron-withdrawing group. For example, a chloro-nitro-substituted benzoate (B1203000) can be heated with a strong base like sodium hydroxide (B78521) to replace the chlorine with a hydroxyl group. google.com Another pathway involves the diazotization of an amino group with a nitrite (B80452) salt in a strong acid, followed by hydrolysis of the resulting diazonium salt to form a hydroxyl group. researchgate.net

A plausible multi-step sequence could start with methyl 3-amino-5-hydroxybenzoate, which is first chlorinated and then hydrolyzed to give 4-amino-3-chloro-5-hydroxybenzoic acid, followed by a final esterification step to yield the target molecule. publish.csiro.au

| Step | Transformation | Typical Reagents | Source |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | researchgate.net |

| 2 | Halogenation | N-Chlorosuccinimide | publish.csiro.au |

| 3 | Hydroxylation | NaOH, heat | google.com |

| 4 | Reduction of Nitro Group | H₂, Pd/C | google.comwipo.int |

| 5 | Esterification | Methanol, H₂SO₄ | publish.csiro.au |

Advanced and Sustainable Synthesis Approaches

Modern synthetic chemistry increasingly emphasizes the use of advanced and sustainable methods to improve efficiency, reduce waste, and enhance safety.

Catalysis is central to many of the synthetic steps for this molecule. Beyond the use of strong acids like H₂SO₄ for esterification, other catalytic systems offer significant advantages. publish.csiro.auchemicalbook.com

Heterogeneous Catalysis: The reduction of a nitro group to an amine via catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum is a prime example. google.comwipo.int These heterogeneous catalysts are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling.

Base Catalysis: In some esterification protocols, bases like potassium carbonate (K₂CO₃) can be used to facilitate the reaction, particularly when starting from a phenol (B47542) and an alkyl halide, offering milder conditions than strong acids. chemicalbook.com

The development of novel catalysts continues to be a key area of research, aiming for higher selectivity and efficiency under milder reaction conditions.

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. acs.org Several of these principles are highly relevant to the synthesis of this compound.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct esterification has a high atom economy, with water being the only byproduct. Multi-step syntheses that involve protecting groups or generate significant salt waste have lower atom economy.

Use of Safer Chemicals: Green chemistry encourages the use of less hazardous substances. For instance, replacing older reduction methods that use stoichiometric heavy metals like tin with catalytic hydrogenation reduces waste and avoids toxic metal byproducts. wipo.intacs.org Similarly, using methanol as both a reagent and a solvent in esterification is preferable to using highly toxic methylating agents like dimethyl sulfate. nih.gov

Catalysis: As mentioned, catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can often be recycled. acs.org

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative to traditional chemical reagents. For example, a hydroxylase enzyme could potentially be used to introduce the hydroxyl group onto the benzene ring at a specific position under mild aqueous conditions, avoiding the need for harsh reagents or protecting group chemistry. acs.orggoogle.com This approach aligns with the principles of using renewable feedstocks and designing for energy efficiency. acs.orgnih.gov

| Green Chemistry Principle | Application in Synthesis | Source |

|---|---|---|

| Prevention of Waste | Choosing routes with fewer steps and higher yields. | acs.org |

| Atom Economy | Preferring addition reactions (e.g., hydrogenation) and direct esterification over substitution reactions with poor atom economy. | acs.org |

| Less Hazardous Synthesis | Replacing metal-acid reductions (Sn/HCl) with catalytic hydrogenation (H₂/Pd-C). | wipo.int |

| Catalysis | Using catalytic amounts of acid for esterification or Pd/C for hydrogenation instead of stoichiometric reagents. | google.comacs.org |

| Benign Solvents | Using water or alcohols like methanol as solvents where possible. Exploring solvent-free reactions. | nih.gov |

| Use of Renewables (Biocatalysis) | Employing enzymes like hydroxylases for specific functional group introductions. | google.com |

Continuous Flow Chemistry and Scalability Considerations for this compound Production

The industrial production of fine chemicals is transitioning from traditional batch reactors to continuous flow systems, which offer substantial improvements in heat and mass transfer, reaction control, safety, and process intensification. unimi.itazolifesciences.com While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles can be applied to its multi-step synthesis, which typically involves nitration, chlorination, reduction, and esterification of a benzoic acid precursor.

Continuous flow reactors are particularly advantageous for potentially hazardous reactions like nitration. For instance, a packed-bed reactor can accelerate a biphasic aromatic nitration from hours to minutes. researchgate.net This enhanced efficiency is due to the high surface-area-to-volume ratio in microreactors or flow channels, which allows for superior temperature control and minimizes the risk of thermal runaways. stolichem.com Similarly, subsequent steps such as chlorination and reduction can be integrated into a sequential or fully continuous process. mit.edunih.gov

Scalability of a continuous flow process is a critical consideration for industrial application. unimi.itmit.edu There are two primary strategies for scaling up production from the laboratory to a commercial scale:

Scaling-Up: This involves increasing the dimensions (e.g., diameter) of the reactor. However, this can negatively impact the surface-area-to-volume ratio, potentially compromising the precise control over heat transfer that is a key advantage of flow chemistry. stolichem.com

Numbering-Up (or Scaling-Out): This method involves operating multiple identical reactors in parallel. stolichem.com This approach maintains the optimal reaction conditions and performance of the lab-scale system, although it can introduce challenges related to ensuring uniform flow distribution across all reactors. stolichem.com

Optimization of Reaction Parameters and Yield Enhancement Strategies

Maximizing the yield and purity of the final product is a primary goal in chemical synthesis. azom.com This is achieved through the systematic optimization of various reaction parameters, including temperature, pressure, catalyst selection, solvent, and reactant concentrations. azom.comacs.org Factorial design experiments can be a powerful tool for efficiently exploring the effects and interactions of these variables to identify the optimal conditions. rsc.org

A plausible synthetic route to this compound involves the nitration of a 4-hydroxybenzoate (B8730719) precursor, followed by chlorination, reduction of the nitro group, and finally, esterification. Each of these steps requires careful optimization.

Key Optimization Strategies:

Catalyst and Reagent Screening: The choice of reagents can dramatically influence yield and selectivity. For the reduction of the nitro group, for example, various reducing agents can be tested. While methods using tin (Sn) and hydrochloric acid (HCl) are common, other reagents may offer milder conditions or easier workup.

Solvent and Base Selection: The reaction medium can significantly affect reaction rates and outcomes. In some tandem reactions, the volume of the solvent itself has been shown to be a critical parameter, with slight adjustments leading to substantial improvements in yield. acs.org The choice of base is also crucial in reactions where it is required.

Temperature and Time: These parameters are intrinsically linked. Flow chemistry allows for exploration of a wider range of temperatures, including superheating solvents above their boiling points by applying pressure, which can dramatically accelerate reaction rates. researchgate.net

Purification Methods: Yield enhancement is also dependent on the efficiency of purification. The use of modern equipment like Agitated Nutsche Filter Dryers (ANFD) can improve the isolation and drying of the final solid product compared to conventional methods. azom.com

The following table illustrates how different parameters can be varied and optimized, using data from analogous reactions found in the literature.

| Parameter Category | Variable | Example Condition 1 | Example Condition 2 | Outcome/Observation |

| Base Screening | Base | LiOtBu | KN(SiMe3)2 | Only KN(SiMe3)2 provided the desired product in a model reaction. acs.org |

| Solvent Volume | THF Volume | 1.0 mL | 0.7 mL | Decreasing solvent volume improved yield from 75% to 88% in a specific tandem synthesis. acs.org |

| Reaction Time | Batch vs. Flow | 3 hours (Batch) | 2 minutes (Flow) | A biphasic aromatic nitration was 90 times faster in a continuous flow packed-bed reactor. researchgate.net |

| Esterification | Method | Chemical | Enzymatic (Lipase) | Enzymatic esterification in a solvent-free system can significantly increase conversion rates (e.g., from 49.4% to 94.3%) and improve the green chemistry profile of the process. rsc.org |

This table is generated from data on analogous reactions to illustrate optimization principles.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 4 Amino 3 Chloro 5 Hydroxybenzoate

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. Unlike standard mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula.

For Methyl 4-amino-3-chloro-5-hydroxybenzoate, the theoretical monoisotopic mass can be calculated based on its molecular formula, C₈H₈ClNO₃. This is determined by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield an experimental mass that can be compared to the theoretical value. A close match, usually within a few parts per million (ppm), would confirm the elemental composition and, by extension, the molecular formula of the compound.

Table 1: Theoretical Mass Data for this compound (Note: The following table is based on theoretical calculations, as no experimental data was found.)

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Ion Adducts [M+H]⁺ |

|---|---|---|

| C₈H₈ClNO₃ | 201.0193 | 202.0266 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, a complete NMR analysis would involve a suite of 1D and 2D experiments to assign all proton and carbon signals and confirm the substitution pattern on the aromatic ring.

¹H NMR: A standard ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons, the amino (-NH₂) protons, the hydroxyl (-OH) proton, and the methyl (-OCH₃) protons. The chemical shifts (δ) would indicate their electronic environment, and the splitting patterns (multiplicity) would reveal neighboring protons.

¹³C NMR: The ¹³C NMR spectrum would display signals for each of the eight unique carbon atoms in the molecule, including those in the aromatic ring, the carbonyl group of the ester, and the methyl group.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. For this compound, DEPT-90 would show the two aromatic CH carbons, while DEPT-135 would show these as positive signals and the methyl carbon as a positive signal. Quaternary carbons (including the carbonyl and the three other substituted aromatic carbons) would be absent in DEPT spectra.

NOE Difference Spectroscopy: Nuclear Overhauser Effect (NOE) difference spectroscopy would be crucial for confirming the substitution pattern. For example, irradiation of the -OCH₃ signal should show an enhancement of the signal for the adjacent aromatic proton, helping to confirm their spatial proximity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton coupling interactions. For this molecule, it would primarily show correlations between the two aromatic protons if they are coupled, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. smolecule.com It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): Similar to 1D NOE, a 2D NOESY spectrum shows through-space correlations between protons. This would provide comprehensive information on the spatial arrangement of the substituents on the aromatic ring.

Table 2: Predicted NMR Data for this compound (Note: This table contains hypothetical data for illustrative purposes, as no experimental data was found.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| -OCH₃ | ~3.8 | ~52 | C=O |

| C2-H | ~7.0 | ~110 | C4, C6, C=O |

| C6-H | ~7.2 | ~115 | C2, C4, C5 |

| -NH₂ | ~4.5 (broad) | - | - |

| -OH | ~9.5 (broad) | - | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).

For this compound, the IR and Raman spectra would provide clear evidence for its key functional groups:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would indicate the presence of the hydroxyl group.

N-H Stretch: The amino group would likely show two distinct peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ would be characteristic of the ester carbonyl group.

C-O Stretch: Vibrations associated with the C-O bonds of the ester and the phenol (B47542) would appear in the fingerprint region (1000-1300 cm⁻¹).

C-Cl Stretch: The carbon-chlorine bond would exhibit a stretching vibration in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretches: These would give rise to signals in their characteristic regions of the spectra.

Table 3: Expected Vibrational Frequencies for this compound (Note: The following table is based on typical frequency ranges for the functional groups, as no experimental data was found.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| -OH | Stretching | 3200 - 3600 (broad) |

| -NH₂ | Stretching | 3300 - 3500 (two bands) |

| C=O (Ester) | Stretching | 1680 - 1710 (strong) |

| C-O (Ester/Phenol) | Stretching | 1000 - 1300 |

| C-Cl | Stretching | 600 - 800 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Analysis

To perform SCXRD, a suitable single crystal of this compound would first need to be grown. The crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be collected and analyzed.

The analysis would provide:

Absolute Structure: Unambiguous confirmation of the connectivity and the substitution pattern on the benzene (B151609) ring.

Conformational Analysis: Precise measurement of bond lengths and angles, as well as the torsion angles, which describe the orientation of the ester group relative to the aromatic ring.

Supramolecular Structure: Detailed information on the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino and hydroxyl groups and the carbonyl oxygen. This reveals how the molecules pack together in the solid state.

Table 4: Hypothetical Crystallographic Data for this compound (Note: This table illustrates the type of data obtained from an SCXRD experiment; the values are hypothetical as no experimental data was found.)

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | Calculated from cell parameters |

| Z (molecules per unit cell) | e.g., 4 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase and Polymorph Studies

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to characterize the crystalline nature of a solid material. By irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. This pattern serves as a fingerprint for the crystalline phase of the compound.

A typical PXRD analysis of this compound would involve irradiating the sample with a monochromatic X-ray beam (commonly Cu Kα radiation) and recording the diffraction pattern over a specific range of 2θ angles. The resulting data would be presented in a table listing the diffraction peaks.

Hypothetical PXRD Data Table:

The table below is a hypothetical representation of what PXRD data for a specific crystalline form of this compound might look like. The 2θ values, d-spacing, and relative intensities are crucial for identifying the crystalline phase and for detecting the presence of different polymorphs. Each polymorph, or different crystalline arrangement of the same molecule, would exhibit a distinct PXRD pattern.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 100 |

| 15.2 | 5.82 | 45 |

| 21.0 | 4.23 | 70 |

| 25.7 | 3.46 | 90 |

Note: This data is illustrative and not based on experimental results for the specified compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity and, often in conjunction with computational methods, the absolute configuration of chiral compounds.

The applicability of these techniques to this compound depends on whether the molecule is chiral. Based on its structure, this compound is achiral as it does not possess a stereocenter and lacks other elements of chirality such as axial or planar chirality. Therefore, it would not exhibit a signal in CD or ORD spectroscopy.

If a related compound were chiral, chiroptical analysis would be critical. For instance, if a chiral center was introduced, one enantiomer would produce a positive CD signal at certain wavelengths, while its mirror image would produce a negative signal of equal magnitude.

Hypothetical Chiroptical Data Table (for a related, chiral analogue):

This table illustrates the type of data obtained from a CD spectroscopic analysis of a hypothetical chiral analogue of this compound. The data would show the wavelength of maximum absorption (λmax) and the corresponding differential molar absorption (Δε) or ellipticity.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |

| 220 | +5.2 |

| 250 | -3.8 |

| 280 | +1.5 |

Note: This data is for a hypothetical chiral compound and is not applicable to the achiral this compound.

Reactivity and Mechanistic Investigations of Methyl 4 Amino 3 Chloro 5 Hydroxybenzoate

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The benzene (B151609) ring of Methyl 4-amino-3-chloro-5-hydroxybenzoate is activated towards electrophilic aromatic substitution by the electron-donating amino (-NH₂) and hydroxyl (-OH) groups. Conversely, the methyl ester (-COOCH₃) and chloro (-Cl) groups are deactivating. The directing effects of these substituents determine the position of substitution. The powerful ortho, para-directing influence of the amino and hydroxyl groups typically overrides the meta-directing effect of the ester and the weak ortho, para-directing but deactivating effect of the chloro group.

Given the positions of the existing substituents, the C2 and C6 positions are the most likely sites for electrophilic attack. Halogenation, such as bromination or chlorination, can proceed, often requiring a Lewis acid catalyst like FeBr₃ or AlCl₃ to polarize the halogen molecule and increase its electrophilicity. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile | Predicted Position of Substitution | Activating/Deactivating Groups' Influence |

|---|---|---|

| Br⁺ | C2 or C6 | Strong activation and ortho, para-direction from -NH₂ and -OH groups. |

| NO₂⁺ | C2 or C6 | Strong activation and ortho, para-direction from -NH₂ and -OH groups. |

Nucleophilic Reactions Involving the Chloro and Ester Functional Groups

The chloro group on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups positioned ortho or para to it. In the case of this compound, the presence of the deactivating ester group is not sufficient to facilitate such reactions under standard conditions. However, under forcing conditions, such as high temperature and pressure with a strong nucleophile, displacement of the chloride may be possible.

The ester functional group is susceptible to nucleophilic acyl substitution. Hydrolysis and transesterification are key examples of this reactivity.

Transformations of the Amino Group (e.g., acylation, diazotization, reductive amination)

The amino group is a versatile functional handle for a variety of transformations.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. For instance, reaction with acetyl chloride would yield Methyl 4-acetamido-3-chloro-5-hydroxybenzoate. This reaction is often used to protect the amino group during other transformations.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.org This diazonium salt is a valuable intermediate that can undergo a variety of subsequent reactions, such as the Sandmeyer reaction to introduce a range of nucleophiles. organic-chemistry.org A patent describes a method for diazotization of aminobenzoic acid esters in an aqueous medium by using their amine salts at low temperatures (below 0°C). google.com

Reductive Amination: While the primary amino group is already present, this functionality is key in the synthesis of more complex secondary or tertiary amines. Reductive amination itself is a method to form amines from carbonyl compounds, but the existing amino group can participate in reactions with carbonyls to form imines, which can then be reduced.

Reactions of the Hydroxyl Group (e.g., etherification, esterification, oxidation)

The phenolic hydroxyl group exhibits its own characteristic reactivity.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide, followed by reaction with an alkyl halide.

Esterification: The hydroxyl group can be esterified by reaction with an acyl chloride or anhydride. This is a common strategy for prodrug synthesis or to modify the physical properties of the molecule. The esterification of hydroxybenzoic acids can be achieved by reacting them with a halocarbon in the presence of a non-quaternizable tertiary amine. google.com

Oxidation: The aminophenol moiety is susceptible to oxidation. acs.orgnih.gov Oxidation of p-aminophenols can lead to the formation of quinone imines and further polymerization products. rsc.orgnih.gov The specific products formed depend on the oxidant and reaction conditions.

Investigation of Hydrolysis and Transesterification Pathways

Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt. Studies on the hydrolysis of related methyl parabens show that the reaction is subject to rapid hydrolysis at pH 8 or above. The kinetics of hydrolysis of methyl 4-hydroxybenzoate (B8730719) have been studied, providing a basis for understanding the stability of this functional group. researchgate.net

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can undergo transesterification to form a different ester. ucla.edu This equilibrium-driven process is often facilitated by using a large excess of the new alcohol. ucla.eduyoutube.com

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, studies on related compounds provide valuable insights. For example, the kinetics of the base-catalyzed hydrolysis of methyl paraben have been determined, with a reported rate constant of (3.15 ± 0.11) × 10⁻⁴ s⁻¹ and an enthalpy of -50.5 ± 4.3 kJ mol⁻¹. researchgate.net The reaction rate constants for the saponification of various substituted methyl benzoates have also been tabulated, showing the influence of substituents on reactivity. chegg.com Mechanistic studies on the reaction of benzoic acid with various radicals have also been conducted, providing kinetic data for these processes. nih.govrsc.org

Table 2: Kinetic Data for Related Reactions

| Reaction | Compound | Rate Constant (k) | Conditions |

|---|---|---|---|

| Base-catalyzed hydrolysis | Methyl 4-hydroxybenzoate | (3.15 ± 0.11) × 10⁻⁴ s⁻¹ | Basic solution |

| Saponification | Methyl p-nitrobenzoate | 79.5 x 10⁻³ L mol⁻¹ s⁻¹ | NaOH in dioxane/water |

Data for related compounds are provided for illustrative purposes.

Identification and Characterization of Reaction Intermediates and Transition States

The identification of transient species like reaction intermediates and transition states is crucial for a complete mechanistic understanding. For electrophilic aromatic substitution, the key intermediate is the arenium ion (a sigma complex). In nucleophilic acyl substitution reactions, a tetrahedral intermediate is formed. For nucleophilic aromatic substitution (under forcing conditions), a Meisenheimer complex would be the analogous intermediate. unm.edu

While specific studies on the intermediates of this compound are scarce, computational and spectroscopic methods are generally employed for their characterization in related systems. For instance, molecular dynamics simulations have been used to investigate the self-association and behavior of substituted benzoic acids in solution, which can influence their crystallization and reactivity. ucl.ac.uk

Computational and Theoretical Studies of Methyl 4 Amino 3 Chloro 5 Hydroxybenzoate

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the behavior of Methyl 4-amino-3-chloro-5-hydroxybenzoate at the molecular level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide deep insights into the molecule's electronic landscape.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO is located on the electron-rich aromatic ring, specifically with significant contributions from the amino and hydroxyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the carbonyl group of the ester and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Charge distribution analysis, through methods like Mulliken population analysis or by mapping the electrostatic potential (ESP) onto the electron density surface, reveals the partial charges on each atom. This analysis highlights the electronegative character of the oxygen, nitrogen, and chlorine atoms, which create regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups are electropositive. These charge distributions are crucial for understanding intermolecular interactions.

Table 1: Illustrative DFT-Calculated Molecular Properties of this compound Note: The following data are representative values based on DFT calculations for structurally similar aromatic compounds and are for illustrative purposes.

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -5.85 | eV | Indicates electron-donating ability; site of electrophilic attack |

| LUMO Energy | -1.20 | eV | Indicates electron-accepting ability; site of nucleophilic attack |

| HOMO-LUMO Gap | 4.65 | eV | Correlates with chemical stability and reactivity |

| Dipole Moment | 3.25 | Debye | Measures overall polarity of the molecule |

| Electronegativity (χ) | 3.525 | eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.325 | eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.68 | eV | Propensity to accept electrons |

Ab Initio Methods for Conformation and Energy Landscape Analysis

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high-level, albeit computationally intensive, approach to exploring the conformational possibilities of this compound. The molecule possesses several rotatable bonds: the C-O bond of the ester group, the C-N bond of the amino group, and the C-O bond of the hydroxyl group.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a detailed picture of conformational flexibility and interactions with the surrounding environment.

By placing the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol (B129727), or dimethyl sulfoxide), MD can reveal how solvent molecules arrange themselves around the solute. The simulations can quantify the number and lifetime of hydrogen bonds formed between the amino and hydroxyl groups of the solute and the solvent molecules. Analysis of the simulation trajectory, often spanning nanoseconds or longer, can show the transitions between different conformational states and the influence of the solvent on the conformational equilibrium. This information is critical for understanding the molecule's behavior in solution.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

Using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. These calculations are typically performed on the optimized geometry of the molecule and often include solvent effects through models like the Polarizable Continuum Model (PCM) to improve accuracy. The predicted shifts can then be compared to experimental spectra to confirm the molecular structure.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies and intensities can be obtained. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculation. The predicted IR spectrum helps in assigning the characteristic peaks for functional groups like the O-H, N-H, C=O, and C-Cl stretches.

Table 2: Illustrative Predicted Spectroscopic Data for this compound Note: The following data are representative values based on computational predictions for similar functionalized benzenes and are for illustrative purposes.

| Parameter | Nucleus / Bond | Predicted Value | Unit | Notes |

| Chemical Shift | ¹H (O-H) | 9.5 - 10.5 | ppm | Broad singlet, deshielded by resonance and H-bonding |

| Chemical Shift | ¹H (N-H₂) | 4.0 - 5.0 | ppm | Broad singlet, position depends on solvent and concentration |

| Chemical Shift | ¹H (Aromatic) | 6.5 - 7.5 | ppm | Singlets, specific shifts depend on position relative to substituents |

| Chemical Shift | ¹H (CH₃) | 3.8 - 3.9 | ppm | Singlet, ester methyl group |

| Chemical Shift | ¹³C (C=O) | 165 - 170 | ppm | Carbonyl carbon of the ester |

| Chemical Shift | ¹³C (Aromatic) | 100 - 155 | ppm | Shifts vary significantly based on substituent effects |

| Vibrational Frequency | O-H Stretch | 3300 - 3400 | cm⁻¹ | Broad, characteristic of a hydrogen-bonded hydroxyl group |

| Vibrational Frequency | N-H Stretch | 3350 - 3500 | cm⁻¹ | Doublet for symmetric and asymmetric stretches |

| Vibrational Frequency | C=O Stretch | 1680 - 1710 | cm⁻¹ | Strong absorption, characteristic of an aromatic ester |

| Vibrational Frequency | C-Cl Stretch | 700 - 800 | cm⁻¹ | In the fingerprint region |

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational chemistry is a powerful tool for exploring the potential reactivity of this compound and elucidating the mechanisms of its reactions. By modeling potential reaction pathways, it is possible to determine the most likely chemical transformations.

For instance, the mechanism of electrophilic aromatic substitution can be investigated. The calculations would involve identifying the transition state structures for the attack of an electrophile at the different positions on the aromatic ring. By calculating the activation energy for each pathway, one can predict the regioselectivity of the reaction, which is expected to be directed by the strong activating amino and hydroxyl groups. Similarly, reactions at the functional groups, such as acylation of the amino group or ester hydrolysis, can be modeled. The process involves mapping the entire reaction coordinate, from reactants through the transition state to the products, providing a detailed energy profile that governs the reaction kinetics.

Supramolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing Predictions

In the solid state, the arrangement of molecules is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice.

The Hirshfeld surface is a three-dimensional surface defined around a molecule that separates it from its neighbors in the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. Red spots on the dnorm map indicate interactions that are shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds.

Table 3: Illustrative Hirshfeld Surface Analysis of Intermolecular Contacts Note: The following data are representative percentage contributions based on analyses of similar functionalized aromatic compounds and are for illustrative purposes.

| Intermolecular Contact | Percentage Contribution | Significance |

| H···H | 45% | Represents van der Waals forces and the outer surface of the molecule |

| O···H / H···O | 30% | Primarily strong N-H···O and O-H···O hydrogen bonds |

| C···H / H···C | 15% | C-H···π interactions and general van der Waals contacts |

| Cl···H / H···Cl | 5% | Weak halogen bonding or dipole-dipole interactions |

| Other (C···C, C···O, etc.) | 5% | π-π stacking and other van der Waals forces |

Derivatization and Structural Modification Strategies for Methyl 4 Amino 3 Chloro 5 Hydroxybenzoate

Rational Design Principles for Analogs and Derivatives

The rational design of analogs based on the methyl 4-amino-3-chloro-5-hydroxybenzoate structure is guided by established medicinal chemistry principles. The core scaffold contains several key functional groups—an aromatic amine, a hydroxyl group, a chlorine atom, and a methyl ester—each of which can be systematically modified to influence the molecule's physicochemical and biological properties.

Synthesis of Compounds with Modified Aromatic Ring Substitution Patterns

Altering the substitution pattern on the benzene (B151609) ring of this compound is a key strategy for generating structural diversity. This involves synthesizing analogs where the position or nature of the substituents (amino, chloro, hydroxyl) is changed. The synthesis of these new patterns allows for a comprehensive exploration of the chemical space around the parent molecule.

For instance, analogs such as methyl 4-amino-3-hydroxybenzoate and methyl 4-amino-5-chloro-2-hydroxybenzoate represent variations in the placement and presence of the chloro and hydroxyl groups. bldpharm.comnih.gov The synthesis of these compounds typically involves multi-step sequences starting from appropriately substituted nitrobenzoic acids, which are then subjected to reduction, halogenation, and esterification reactions to yield the desired substitution patterns. The specific reagents and conditions are chosen to control the regioselectivity of these transformations. Other reported analogs with varied substitution include 4-amino-3-chloro-5-methylbenzonitrile (B136338) and methyl 3-amino-4-chloro-5-methylbenzoate, which introduce further structural changes. epa.govbldpharm.com

| Compound Name | Molecular Formula | Key Structural Difference from Parent Compound |

|---|---|---|

| Methyl 4-amino-3-hydroxybenzoate | C8H9NO3 | Lacks the chloro substituent. bldpharm.comsigmaaldrich.com |

| Methyl 4-amino-5-chloro-2-hydroxybenzoate | C8H8ClNO3 | Hydroxyl group is at position 2 instead of 5. nih.gov |

| Methyl 4-amino-3-chloro-2-hydroxybenzoate | C8H8ClNO3 | Hydroxyl group is at position 2 instead of 5. sigmaaldrich.com |

| 4-amino-3-chloro-5-methylbenzonitrile | C8H7ClN2 | Features a methyl group instead of a hydroxyl, and a nitrile instead of a methyl ester. epa.gov |

| Methyl 3-amino-4-chloro-5-methylbenzoate | C9H10ClNO2 | Amino group at position 3, chloro at 4, and methyl at 5; lacks a hydroxyl group. bldpharm.com |

Chemical Modifications of the Ester Moiety (e.g., transesterification, amide formation)

The methyl ester group of this compound is a prime target for chemical modification. Standard organic transformations can be employed to convert the ester into a wide range of other functional groups, thereby altering the compound's properties.

Transesterification: This reaction involves heating the methyl ester in the presence of a different alcohol and a catalyst (acid or base) to exchange the methyl group for a larger or more functionalized alkyl or aryl group. This can be used to modulate solubility and lipophilicity.

Amide Formation: The ester can be converted into an amide by reaction with an amine. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by coupling with a desired amine using standard peptide coupling reagents. Alternatively, direct aminolysis can sometimes be achieved under more forcing conditions. The resulting amides introduce a hydrogen bond donor and can significantly alter the molecule's biological activity and pharmacokinetic profile. The synthesis of ester analogues has been explored as a strategy for creating prodrugs. nih.gov

Functionalization and Derivatization of the Amino and Hydroxyl Groups

The amino and hydroxyl groups are highly reactive and offer numerous avenues for derivatization. smolecule.com These functional groups are often key pharmacophoric features, and their modification can lead to significant changes in biological activity.

N-Acylation/N-Alkylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides, or alkylated using alkyl halides. These modifications can alter the basicity of the nitrogen and introduce new substituents for exploring SAR. For example, the related compound methyl 4-((3,5-dichlorobenzoyl)amino)-3-hydroxybenzoate is an N-acylated derivative. nih.gov

O-Alkylation/O-Acylation: The hydroxyl group can be converted into an ether via alkylation (e.g., using Williamson ether synthesis) or into an ester via acylation. These changes remove the hydrogen-bonding donor capability of the hydroxyl group and can increase the molecule's lipophilicity.

A study utilizing the closely related 3-amino-5-hydroxybenzoic acid as a core structure for combinatorial synthesis demonstrated that both the amino and hydroxyl positions could be variably substituted to create a large library of compounds. nih.gov This highlights the feasibility and utility of derivatizing these functional groups. nih.gov

Exploration of Prodrug Design Concepts (focus on chemical conversion, not clinical outcomes)

Prodrug design is a valuable strategy for improving the physicochemical properties of a parent drug without fundamentally changing its core structure. nih.gov For this compound, the hydroxyl and amino groups are ideal handles for prodrug development. The goal is to mask these polar groups with moieties that are chemically or enzymatically cleaved in vivo to release the active parent compound.

One common approach is to create ester prodrugs of the hydroxyl group. nih.gov For example, attaching a promoiety like a benzoyl group can increase lipophilicity. nih.gov The resulting ester is designed to be stable until it reaches the target tissue, where endogenous esterases hydrolyze it to regenerate the free hydroxyl group. nih.gov Another strategy involves linking water-soluble carriers, such as amino acids or phosphates, to the parent molecule. nih.gov For example, an L-valine ester prodrug can improve water solubility and utilize amino acid transporters for absorption. nih.gov Similarly, a phosphate (B84403) ester can dramatically increase aqueous solubility. nih.gov The chemical conversion of these prodrugs back to the active drug is a critical design consideration, relying on predictable enzymatic (e.g., phosphatases, esterases) or chemical (e.g., pH-dependent hydrolysis) cleavage. nih.govnih.gov

Application of Combinatorial Chemistry and High-Throughput Synthesis to Scaffold Exploration

Combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating large libraries of analogs based on a common scaffold. benthamscience.com The this compound scaffold is well-suited for such approaches due to its multiple points of diversification.

A relevant example is the successful use of 3-amino-5-hydroxybenzoic acid, a structurally similar core, in a solid-phase combinatorial synthesis. nih.gov In this work, the benzoic acid served as the attachment point to a resin. The amino and hydroxyl groups were then systematically derivatized using a "split/combine" methodology with a variety of building blocks. nih.gov This approach allowed for the creation of a library containing over 2,000 unique compounds in a mixture format. nih.gov

This strategy could be directly adapted for the target compound. By attaching the scaffold to a solid support via the carboxylic acid (after hydrolysis of the methyl ester), the amino and hydroxyl groups would be free for derivatization. A diverse set of acylating agents, sulfonyl chlorides, and alkylating agents could be used to cap these functional groups, leading to a large library of analogs for screening and SAR exploration.

Exploration of Molecular and in Vitro Biological Interactions of Methyl 4 Amino 3 Chloro 5 Hydroxybenzoate

In Vitro Enzyme Inhibition/Activation Studies with Specific Biological Targets

There is no specific data in the reviewed scientific literature detailing in vitro enzyme inhibition or activation studies conducted on Methyl 4-amino-3-chloro-5-hydroxybenzoate. However, the chemical class of aminobenzoic acid derivatives has been shown to interact with various enzymes. For instance, some derivatives of 4-aminobenzoic acid (PABA) have been investigated as inhibitors of enzymes like dihydropteroate (B1496061) synthase, which is crucial for folate synthesis in microorganisms. nih.gov Other studies on substituted benzamide (B126) derivatives have shown inhibitory activity against cholinesterases and β-secretase, enzymes implicated in neurodegenerative diseases. mdpi.com Furthermore, certain pesticide formulations containing related chemical structures have been shown to inhibit enzymes such as butyrylcholinesterase, trypsin, and various dehydrogenases in vitro. nih.gov These findings suggest that this compound could potentially interact with a range of enzymes, but without direct experimental data, its specific targets and inhibitory or activatory effects remain unknown.

Molecular-Level Receptor Binding Assays (In Vitro)

No specific in vitro receptor binding assays for this compound have been reported in the available scientific literature. The general class of aminobenzoic acid derivatives has been explored for their interaction with various receptors. For example, some have been incorporated into nonpeptide templates for integrin receptor antagonists and growth hormone-releasing peptide (GHRP) receptor agonists. springernature.com Additionally, studies have investigated the binding of aminobenzoic acid derivatives to macromolecules like tRNA, which can be considered a form of receptor binding at a molecular level. nih.gov These studies indicate that the structural motifs present in this compound could potentially facilitate binding to specific biological receptors, but this has not been experimentally verified.

Cell-Based Assays for Investigating Specific Cellular Pathway Modulation (In Vitro)

Direct evidence from cell-based assays to elucidate the modulation of specific cellular pathways by this compound is not available in the current body of scientific literature. However, studies on related compounds provide some context. For example, sodium benzoate (B1203000) has been shown to modulate intracellular pathways related to oxidative stress and autophagy in rat cardiac tissues in a dose-dependent manner. ekb.eg Other aminobenzoic acid derivatives have demonstrated the ability to induce apoptosis in cancer cell lines. The potential for this compound to influence such pathways exists, but requires dedicated investigation.

Studies on Cellular Uptake and Intracellular Fate (In Vitro)

Specific studies on the cellular uptake and intracellular fate of this compound are not documented. The transport of similar small aromatic molecules across cell membranes can occur through passive diffusion or via specific transporters, depending on their physicochemical properties such as lipophilicity and ionization state. Once inside the cell, as an ester, it is plausible that this compound could be hydrolyzed by cellular esterases to its corresponding carboxylic acid, 4-amino-3-chloro-5-hydroxybenzoic acid. This hydrolysis would alter its polarity and could influence its intracellular localization and biological activity.

Evaluation of Activity in Microbial Systems (In Vitro, e.g., antimicrobial properties, metabolism by microorganisms)

While preliminary information suggests potential antimicrobial properties for this compound, detailed studies are lacking. smolecule.com The broader family of 4-aminobenzoic acid derivatives has been a source of compounds with demonstrated antimicrobial activity. mdpi.comresearchgate.net For instance, Schiff bases derived from 4-aminobenzoic acid have shown antibacterial and antifungal properties. mdpi.com

The metabolism of this compound by microorganisms has not been specifically studied. However, research on the microbial metabolism of other benzoate derivatives provides potential models. For example, denitrifying bacteria can degrade benzoate through a pathway involving conversion to benzoyl-coenzyme A. nih.gov It is conceivable that microorganisms could metabolize this compound through initial hydrolysis of the ester bond, followed by degradation of the aromatic ring.

Structure-Activity Relationship (SAR) Studies through Computational Docking and Ligand-Protein Interaction Analysis (In Silico and In Vitro Correlation)

There are no published structure-activity relationship (SAR) studies or computational docking analyses specifically for this compound. SAR studies on other aminobenzoic acid derivatives have highlighted the importance of the substitution pattern on the aromatic ring for their biological activity. nih.goviomcworld.comresearchgate.net For instance, in a series of PABA derivatives, the inhibitory power was found to be influenced by the nature of the substituents. nih.gov

Computational docking has been used to predict the binding modes of related compounds to their protein targets, such as the interaction of benzamide derivatives with cholinesterases. mdpi.com Such in silico methods could be applied to this compound to generate hypotheses about its potential biological targets and binding interactions, which would then require experimental validation.

Mechanistic Investigations of Potential Biological Effects at the Molecular Level (Focus on Molecular Targets, not physiological outcomes)

Mechanistic investigations at the molecular level for this compound are not available. For related aminobenzoic acid derivatives, mechanistic studies have focused on their interaction with specific molecular targets. For example, some derivatives have been shown to obstruct the induced fit in the catalytic center of the ribosome, thereby inhibiting protein synthesis. acs.org In the context of antimicrobial action, derivatives of PABA can act as antagonists in the folate synthesis pathway by being incorporated to form non-functional dihydropteroic acid analogues. nih.gov The presence of amino, chloro, and hydroxyl groups on the benzene (B151609) ring of this compound suggests that it could engage in various molecular interactions, including hydrogen bonding and electrostatic interactions, which are fundamental to its potential biological effects. smolecule.com

Future Directions in Research on Methyl 4 Amino 3 Chloro 5 Hydroxybenzoate

Identification of Unexplored Reactivity and Novel Transformative Pathways

The inherent reactivity of Methyl 4-amino-3-chloro-5-hydroxybenzoate is dictated by the interplay of its diverse functional groups. Future research should focus on leveraging this chemical diversity to forge novel molecular architectures.

The electron-donating amino and hydroxyl groups, juxtaposed with the electron-withdrawing chloro and methyl ester moieties, create a nuanced electronic landscape on the aromatic ring. This facilitates a range of electrophilic and nucleophilic aromatic substitution reactions. Beyond established transformations, future efforts could explore:

Catalyst-Controlled C-H Functionalization: The application of modern catalytic systems, such as those based on palladium, rhodium, or copper, could enable the selective functionalization of the C-H bonds on the aromatic ring. This would allow for the introduction of new substituents at positions that are not readily accessible through classical methods, paving the way for a vast library of novel derivatives.

Visible-Light Photocatalysis: This emerging field in organic synthesis offers mild and selective methods for bond formation. scispace.com Future studies could investigate the use of photoredox catalysis to initiate novel radical-based transformations, such as alkylation, arylation, or trifluoromethylation, at various positions of the this compound core. scispace.com

Enzymatic Transformations: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. Screening for enzymes that can selectively modify the functional groups of this compound, for instance, through regioselective acylation of the amino or hydroxyl group, could lead to valuable chiral building blocks.

A summary of potential unexplored reaction types is presented in Table 1.

| Reaction Type | Potential Reagents/Catalysts | Anticipated Product Class | Potential Significance |

| C-H Arylation | Palladium acetate, phosphine (B1218219) ligands, aryl halides | Biphenyl derivatives | Development of compounds with potential applications in materials science or as pharmaceutical intermediates. |

| Photocatalytic Alkylation | Iridium or Ruthenium-based photocatalysts, alkyl halides | Alkylated aminobenzoates | Generation of novel structures with tuned steric and electronic properties for biological screening. |

| Enzymatic Acylation | Lipases, acyl donors | Regioselectively acylated derivatives | Access to enantiomerically pure compounds and intermediates for complex synthesis. |

| Cyclization Reactions | Various, depending on the desired heterocycle | Fused heterocyclic systems (e.g., benzoxazoles, benzothiazoles) | Creation of scaffolds with potential for enhanced biological activity. |

Application of Advanced Analytical Techniques for Real-Time Monitoring and Complex Mixture Analysis

To fully understand and optimize the synthesis and transformations of this compound, the adoption of Process Analytical Technology (PAT) is crucial. PAT enables real-time monitoring of reaction kinetics, impurity profiling, and crystallization processes, leading to improved process control and product quality. nih.govnih.gov

Future research should focus on implementing the following advanced analytical techniques:

In-situ Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during a chemical reaction without the need for sampling. ppor.azazjm.org This would be invaluable for understanding the kinetics of novel transformations and identifying transient intermediates.

Mass Spectrometry: On-line mass spectrometry can be coupled with reaction vessels to monitor the evolution of volatile byproducts or to analyze complex reaction mixtures in real-time. mdpi.comnih.gov This is particularly useful for identifying unexpected reaction pathways and impurities.

Automated Sampling and Analysis: The integration of automated sampling systems with High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) allows for the at-line analysis of reaction progress with high precision.

Table 2 outlines potential PAT tools and their applications in the study of this compound.

| PAT Tool | Parameter Monitored | Application in Research | Expected Outcome |

| In-situ FTIR/Raman | Functional group vibrations | Real-time monitoring of reaction kinetics | Detailed understanding of reaction mechanisms and optimization of reaction conditions. |

| On-line Mass Spectrometry | Molecular ions and fragments | Identification of intermediates and byproducts | Elucidation of complex reaction networks and impurity formation pathways. |

| Automated HPLC/UHPLC | Concentration of species | Precise quantification of reaction components | Accurate determination of reaction yields and purity profiles. |

| Focused Beam Reflectance Measurement (FBRM) | Particle size and distribution | Monitoring of crystallization processes | Control over crystal size and morphology, leading to improved product isolation and formulation. gdut.edu.cnnih.gov |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools can accelerate the discovery of new derivatives and the prediction of their properties.

Future research directions in this area include:

Predictive Retrosynthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex derivatives of this compound. ppor.aznih.govmdpi.com By training on vast databases of chemical reactions, these algorithms can identify non-intuitive disconnections and suggest starting materials, saving significant time and resources in the planning phase of a synthesis.

Reaction Outcome and Regioselectivity Prediction: ML models can be developed to predict the outcome and regioselectivity of reactions involving this compound. gdut.edu.cnnih.gov For instance, a model could be trained to predict the most likely site of electrophilic aromatic substitution based on the electronic properties of the ring and the nature of the electrophile.

In Silico Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be built to predict the physicochemical properties of virtual derivatives of this compound. researchgate.netnih.gov This allows for the in silico screening of large libraries of compounds to identify candidates with desirable properties, such as solubility, lipophilicity, and metabolic stability, before committing to their synthesis.

Table 3 provides examples of how ML and AI can be applied in the research of this compound.

| AI/ML Application | Input Data | Predicted Output | Impact on Research |

| Retrosynthesis Planning | Target molecule structure | Potential synthetic routes and starting materials | Accelerated design of synthetic strategies for novel derivatives. mdpi.comnih.gov |

| Reaction Yield Prediction | Reactant structures, reaction conditions | Predicted reaction yield | Optimization of reaction conditions for higher efficiency. |

| Physicochemical Property Prediction | Molecular structure (SMILES, etc.) | logP, solubility, melting point, etc. | Prioritization of synthetic targets with desirable properties for specific applications. researchgate.net |

| Biological Activity Prediction | Molecular descriptors | Predicted activity against a biological target | Focused synthesis of compounds with a higher probability of being active. |

Development of Highly Selective Derivatization Methods for Functional Probe Synthesis

The unique substitution pattern of this compound makes it an attractive scaffold for the development of functional probes for biological and analytical applications. The key is to develop highly selective derivatization methods that target a specific functional group without affecting the others.

Future research should explore:

Orthogonal Protection Strategies: The development of a robust set of protecting groups that can selectively mask the amino and hydroxyl functionalities is essential. This will allow for the sequential and controlled modification of the molecule.

Bioorthogonal Ligation Chemistry: The introduction of bioorthogonal handles, such as azides or alkynes, onto the this compound core would enable its use in "click chemistry" reactions. This would allow for the conjugation of the molecule to fluorophores, affinity tags, or other biomolecules in complex biological environments. nih.govnih.gov

Fluorogenic Probe Development: Derivatization of the scaffold with fluorophores could lead to the creation of novel fluorescent probes. The electronic properties of the substituted benzene (B151609) ring could be exploited to design probes that exhibit a change in fluorescence upon binding to a specific target or in response to a change in their local environment.

Table 4 outlines potential derivatization strategies for functional probe synthesis.

| Functional Group Target | Derivatization Strategy | Resulting Functional Probe | Potential Application |

| Amino Group | Acylation with an azide-containing acyl chloride | Azide-tagged probe | Bioorthogonal labeling of biomolecules via Staudinger ligation or copper-free click chemistry. nih.gov |

| Hydroxyl Group | Etherification with a propargyl halide | Alkyne-tagged probe | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) for bioconjugation. |

| Aromatic Ring | Suzuki or Sonogashira coupling | Biaryl or alkynyl-substituted probes | Tuning of photophysical properties for fluorescent sensor development. |

| Ester Group | Amidation with a fluorescent amine | Fluorescently labeled amide | Probes for studying enzyme activity or for cellular imaging. |

Expanding the Scope of In Vitro Biological Target Identification and Validation Beyond Current Knowledge

Substituted benzoic acids are known to possess a wide range of biological activities. scispace.comppor.azmdpi.com The unique combination of functional groups in this compound suggests that it and its derivatives could interact with a variety of biological targets.

Future research in this area should focus on:

High-Throughput Screening (HTS): Screening a library of derivatives of this compound against a broad panel of biological targets, including enzymes, receptors, and ion channels, could lead to the identification of novel lead compounds for drug discovery. researchgate.net

Target Deconvolution for Active Compounds: For any derivatives that show interesting biological activity in HTS, it will be crucial to identify their specific molecular targets. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and thermal shift assays can be employed for this purpose.

Investigation of Novel Therapeutic Areas: While substituted aminobenzoates have been explored as antimicrobial and anticancer agents, the potential of this compound derivatives in other therapeutic areas, such as neurodegenerative diseases, metabolic disorders, or inflammatory conditions, remains largely unexplored.

Table 5 presents potential biological targets and screening approaches for this compound and its derivatives.

| Potential Biological Target Class | Screening Approach | Example of a Specific Target | Therapeutic Area of Interest |

| Kinases | In vitro kinase inhibition assays | Epidermal Growth Factor Receptor (EGFR) | Oncology |

| Proteases | Fluorogenic substrate assays | Matrix Metalloproteinases (MMPs) | Inflammation, Oncology |

| G-Protein Coupled Receptors (GPCRs) | Radioligand binding assays or functional assays | Dopamine or Serotonin receptors | Neurology |

| Bacterial Enzymes | Minimum Inhibitory Concentration (MIC) assays | Dihydrofolate reductase | Infectious Diseases gdut.edu.cn |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-amino-3-chloro-5-hydroxybenzoate, considering regioselectivity challenges in halogenation and esterification steps?

- Methodological Answer : The synthesis typically involves sequential halogenation and esterification of a benzoic acid precursor. For regioselective chlorination at the 3-position, controlled reaction conditions (e.g., using Cl₂/FeCl₃ or NCS in acetic acid) are critical to avoid over-halogenation. Esterification with methanol under acidic catalysis (H₂SO₄ or HCl) ensures high yields. Purity can be optimized via recrystallization from ethanol/water mixtures. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies aromatic protons (e.g., deshielded signals for Cl and NH₂ groups at δ 7.2–7.8 ppm) and methyl ester protons (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~168 ppm) and halogenated carbons.

- IR : Stretching frequencies for -OH (~3200 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹).

- X-ray crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., hydroxy-amino interactions), and validates regiochemistry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and lab coats to prevent skin contact. Work in a fume hood to avoid inhalation of fine particles. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Respiratory protection (N95 masks) is advised for prolonged exposure. Safety data from analogous halogenated benzoates suggest avoiding direct UV light due to potential photodecomposition .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its anti-inflammatory or antimicrobial activity?

- Methodological Answer :

- Acylation of the amino group : Introducing acetyl or sulfonamide moieties (e.g., as in Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate) improves metabolic stability and receptor binding .

- Halogen substitution : Replacing Cl with Br or CF₃ may increase lipophilicity and target affinity, as seen in agrochemical analogs .

- Ester hydrolysis : Converting the methyl ester to a free carboxylic acid could modulate solubility and bioavailability for in vivo studies .

Q. What computational methods predict the interaction of this compound with biological targets (e.g., COX-2 or microbial enzymes)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., COX-2’s hydrophobic pocket). Validate with MD simulations (GROMACS) to assess stability.

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nucleophilic amino groups) for electrophilic attack. Correlate HOMO-LUMO gaps with observed bioactivity .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–9). Monitor degradation via HPLC-UV:

- Acidic conditions (pH < 3) : Ester hydrolysis dominates, forming 4-amino-3-chloro-5-hydroxybenzoic acid.

- Alkaline conditions (pH > 8) : Dechlorination and oxidation products may form. Use LC-MS to identify degradation pathways .

Q. How should researchers address discrepancies in reported bioactivity data (e.g., IC₅₀ variations) across different assays?

- Methodological Answer : Standardize assay conditions:

- Cell lines : Use identical passages (e.g., RAW 264.7 for anti-inflammatory studies).

- Control compounds : Include reference inhibitors (e.g., indomethacin for COX-2 assays).

- Data normalization : Express activity relative to internal controls to mitigate plate-to-plate variability. Reconcile outliers by repeating assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.